molecular formula C18H21N7O B2907818 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097928-98-6

2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2907818
CAS No.: 2097928-98-6
M. Wt: 351.414
InChI Key: UWKUWFGTNBHNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its biological activity, particularly in the field of oncology.

Properties

IUPAC Name

2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-18-10-14-2-1-3-15(14)21-24(18)11-13-6-8-23(9-7-13)17-5-4-16-20-19-12-25(16)22-17/h4-5,10,12-13H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUWFGTNBHNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart from similar compounds is its dual inhibitory action on c-Met and Pim-1 kinases, which enhances its anticancer efficacy. Additionally, its unique structural features contribute to its specific binding affinity and selectivity towards these targets.

Biological Activity

The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure

The structure of the compound can be broken down into distinct functional groups:

  • Triazolo-pyridazine moiety : Known for its pharmacological properties.
  • Piperidine ring : Often associated with neuroactive compounds.
  • Cyclopentapyridazine core : Contributes to the overall stability and reactivity of the molecule.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with similar structures showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a related compound exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
Compound 17lA5490.98 ± 0.08
Compound 17lMCF-71.05 ± 0.17
Compound 17lHeLa1.28 ± 0.25

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in cancer progression:

  • c-Met and VEGFR-2 Kinases : The related triazolo-pyridazine derivatives have demonstrated inhibitory activities with IC50 values as low as 26 nM for c-Met and 2.6 µM for VEGFR-2 . This suggests potential applications in targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The triazolo-pyridazine structure may facilitate binding to specific kinases.
  • Cell Cycle Modulation : Observations indicate that these compounds can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells .
  • Gene Expression Alteration : The compound's interaction with intracellular signaling pathways may lead to changes in gene expression profiles associated with cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives:

  • Researchers synthesized several derivatives and evaluated their anticancer properties across multiple cell lines.
  • The most promising derivative not only inhibited cell growth but also induced apoptosis through activation of caspase pathways .

Comparative Analysis

Comparative studies with other known triazole derivatives reveal that while many exhibit biological activity, the unique combination of the cyclopentapyridazine core with the piperidine and triazole groups provides enhanced potency and selectivity against certain cancer types.

Compound TypeBiological ActivityNotable Features
Triazole DerivativesAntimicrobial, AnticancerCommonly used in pharmaceuticals
Triazolo-PyridazinesStrong anticancer activityEnhanced binding affinity to kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.